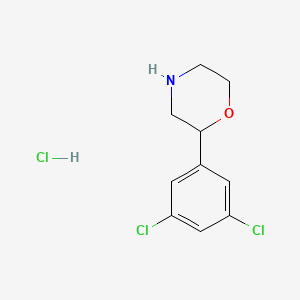

2-(3,5-Dichlorophenyl)morpholine HCl

Description

Contextualization within Heterocyclic Chemical Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, characterized by a ring structure containing at least one atom other than carbon. nih.govacs.org This class of compounds is vast and includes structures with nitrogen, oxygen, or sulfur atoms within their rings. acs.org Their structural diversity and versatility make them attractive scaffolds in drug design, appearing in a wide array of therapeutic agents, including antibiotics, antivirals, and anticancer drugs. nih.gov More than 85% of all biologically active chemical entities contain a heterocyclic ring, highlighting their central role in modern drug discovery. researchgate.net The ability to modify these rings allows for the fine-tuning of a molecule's properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. acs.orgresearchgate.net 2-(3,5-Dichlorophenyl)morpholine HCl fits within this broad and vital class of molecules.

Significance of the Morpholine (B109124) Scaffold in Medicinal Chemistry Research

The morpholine ring, a six-membered heterocycle containing both a nitrogen and an oxygen atom, is considered a "privileged structure" in medicinal chemistry. nih.govnih.gov This designation stems from its frequent appearance in approved drugs and bioactive molecules, where it contributes to favorable physicochemical, biological, and metabolic properties. nih.govnih.gov

The presence of the morpholine scaffold can confer several advantages:

Improved Physicochemical Properties: The morpholine moiety can enhance a molecule's solubility and permeability, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govgoogle.com Its pKa value is often advantageous for biological applications. google.com

Versatile Synthetic Building Block: The morpholine ring is readily accessible and can be incorporated into larger molecules through various established synthetic methods. nih.govrsc.org

Biological Activity: When appropriately substituted, the morpholine scaffold can interact with a wide range of biological targets, acting as an integral part of a pharmacophore for enzyme inhibitors or bestowing selective affinity for receptors. nih.govnih.gov It is found in drugs with applications in the central nervous system (CNS), such as antidepressants, and has been explored for its potential in anticancer therapies. acs.orggoogle.com

Relevance of Halogenated Phenyl Moieties in Bioactive Chemical Entities

The phenyl group is a common aromatic ring derived from benzene. google.com In drug design, the addition of halogen atoms—such as chlorine, bromine, or fluorine—to a phenyl ring is a widely used strategy to modulate a compound's biological activity. acs.org It is estimated that up to a third of drugs in clinical investigation contain a halogen. acs.org The 3,5-dichloro substitution pattern on the phenyl ring of the title compound is a specific example of this strategy.

The introduction of halogens can influence a molecule's properties in several ways:

Enhanced Binding Affinity: Halogen atoms can participate in specific interactions, such as halogen bonding, with biological targets like proteins, which can significantly enhance binding affinity and potency.

Modulation of Physicochemical Properties: Halogenation can alter a molecule's lipophilicity, which affects its ability to cross cell membranes. acs.org

Metabolic Stability: The presence of halogens can block sites of metabolic degradation, thereby increasing the compound's half-life in the body. acs.org

Electronic Effects: The electron-withdrawing nature of halogens can modify the electronic properties of the phenyl ring, influencing its interactions with target receptors. acs.org

Overview of Academic Research Trajectories for this compound and its Analogues

While specific research on this compound is not extensively published, the broader class of 2-aryl-morpholine derivatives has been the subject of considerable academic investigation. Research into these analogues provides insight into the potential areas of interest for the title compound. The primary research trajectories for this class of molecules have focused on their potential therapeutic applications, driven by the combined properties of the morpholine scaffold and the substituted aryl group.

Studies on 2-aryl-morpholine analogues have explored a range of biological activities. The general synthetic route often involves the reaction of a suitably substituted 2-aminoethanol with an aryl-bromomethyl-ketone, leading to the formation of the morpholine ring. nih.gov

Below is a table summarizing the observed biological activities in analogues of this compound.

| Research Area | Findings on Analogues | Reference(s) |

| Central Nervous System (CNS) Activity | 2-Aryl-morpholine derivatives have been investigated for their effects on the CNS. Some analogues have shown potential as antidepressants and monoamine oxidase (MAO) inhibitors. The structural similarity to known sympathomimetic amines and pethidine-type analgesics has prompted these investigations. | nih.govnih.gov |

| Anti-inflammatory and Antioxidant Potential | Certain 2-phenyl and 2-biphenyl morpholine derivatives have demonstrated significant antioxidant and anti-inflammatory properties. | nih.gov |

| Hypolipidemic Effects | Research has shown that some 2-aryl-morpholine derivatives can reduce plasma triglycerides, total cholesterol, and LDL-cholesterol in animal models, suggesting potential as hypolipidemic agents. Some may act as squalene (B77637) synthase inhibitors. | nih.gov |

| Anticancer Activity | The morpholine scaffold is present in a number of anticancer drug candidates. Research into related structures, such as morpholine-containing quinoxalines, has identified compounds with potent antitumor activity against various cancer cell lines. | acs.org |

| Agrochemicals | Morpholine derivatives are also explored in the agrochemical field for their potential as fungicides and herbicides. | researchgate.net |

The research on these analogues suggests that the academic interest in this compound would likely lie in its potential as a CNS agent, an anti-inflammatory compound, or an anticancer agent, with the dichlorophenyl substitution expected to modulate its potency and pharmacokinetic profile.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1598383-21-1 |

|---|---|

Molecular Formula |

C10H12Cl3NO |

Molecular Weight |

268.6 g/mol |

IUPAC Name |

2-(3,5-dichlorophenyl)morpholine;hydrochloride |

InChI |

InChI=1S/C10H11Cl2NO.ClH/c11-8-3-7(4-9(12)5-8)10-6-13-1-2-14-10;/h3-5,10,13H,1-2,6H2;1H |

InChI Key |

ILKQTBSABKEYEM-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1)C2=CC(=CC(=C2)Cl)Cl.Cl |

Origin of Product |

United States |

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 2 3,5 Dichlorophenyl Morpholine Hcl Analogues

Design Principles for Morpholine-Based Bioactive Chemical Compounds

The design of bioactive compounds based on the 2-phenylmorpholine (B1329631) scaffold is guided by the distinct roles of its core components: the morpholine (B109124) ring and the substituted phenyl group.

The morpholine ring is considered a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their properties. nih.govresearchgate.netnih.gov Its value stems from a combination of advantageous physicochemical, metabolic, and biological characteristics. nih.govsci-hub.se The morpholine moiety is a versatile synthetic building block that can be readily introduced into molecules. nih.govsci-hub.se

Key properties contributing to its role as a pharmacophore include:

Physicochemical and Pharmacokinetic Properties : The morpholine ring's presence often improves the pharmacokinetic profile of a drug candidate. researchgate.netresearchgate.net It contains a weak basic nitrogen atom, which, along with the oxygen atom, provides a unique pKa value and a flexible conformation. acs.orgnih.gov This balance can improve aqueous solubility and permeability across biological membranes, including the blood-brain barrier. acs.orgnih.govacs.org

Molecular Interactions : The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets. researchgate.net The ring's electron-deficient nature also allows it to participate in hydrophobic interactions. researchgate.net In many instances, the morpholine moiety is an essential part of the pharmacophore, responsible for selective affinity to receptors or active sites of enzymes. nih.govsci-hub.se

Metabolic Stability : The morpholine nucleus can enhance the metabolic stability of drug candidates, a desirable trait in drug development. researchgate.netnih.gov

The substitution pattern on the phenyl ring dramatically influences the molecule's interaction with its biological target. The 3,5-dichloro substitution on the phenyl ring of 2-(3,5-Dichlorophenyl)morpholine HCl is a critical feature that modulates its electronic and steric properties.

Electronic Effects : Chlorine atoms are strongly electron-withdrawing. This electronic pull affects the electron density of the aromatic ring, influencing its ability to engage in crucial binding interactions such as pi-stacking with aromatic residues in a protein's binding pocket.

Halogen Bonding : The chlorine atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in the target protein. This provides an additional anchor point, potentially increasing binding affinity and selectivity.

Lipophilicity and Steric Profile : The two chlorine atoms increase the lipophilicity of the phenyl ring, which can enhance membrane permeability and access to hydrophobic binding sites. openaccessjournals.com They also create a specific steric profile that must be accommodated by the target's binding pocket, contributing to the compound's selectivity. Research on related compounds has shown that halogen substitutions on aromatic rings can lead to an increase in inhibitory activity. sci-hub.se

Systematic Structural Modifications and Their Biological Impact

To optimize the biological activity of the lead compound, 2-(3,5-Dichlorophenyl)morpholine, medicinal chemists systematically modify its structure and evaluate the impact of these changes.

Altering the substituents on the phenyl ring is a common strategy to probe the electronic and steric requirements of the target's binding site. Studies on related 2-phenylmorpholine analogues have demonstrated that the nature and position of these substituents are critical for potency.

For instance, in a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, the type of halogen on the phenyl ring had a direct impact on their potency as antagonists of α3β4* nicotinic acetylcholine (B1216132) receptors (nAChR). nih.gov The rank order of potency was found to be bromo > chloro > fluoro. nih.gov This suggests that the size, polarizability, and halogen-bonding capability of the halogen atom are important determinants of activity. SAR studies on other morpholine-containing compounds have also revealed that substituting the aromatic ring with a halogen group can increase inhibitory activity against certain cancer cell lines. sci-hub.se

Table 1: Impact of Phenyl Ring Halogenation on Biological Activity of 2-Phenylmorpholine Analogues Data based on studies of related 2-phenylmorpholine derivatives.

| Phenyl Ring Substituent | Observed Effect on Potency | Potential Rationale | Reference |

|---|---|---|---|

| -Bromo | Higher Potency | Optimal size, polarizability, and potential for strong halogen bonding. | nih.gov |

| -Chloro | Intermediate Potency | Good balance of electron-withdrawing effects and halogen bonding capability. | nih.gov |

| -Fluoro | Lower Potency | Strong electron-withdrawing effect but weaker halogen bond donor and smaller size. | nih.gov |

| General Halogen Group | Increased Inhibitory Activity | Enhances binding affinity through electronic modulation and/or halogen bonding. | sci-hub.se |

Modifications to the morpholine ring itself can significantly alter a compound's activity, selectivity, and pharmacokinetic properties.

N-Substitution : Adding substituents to the nitrogen atom of the morpholine ring is a key modification. For example, N-alkylation of certain (S,S)-2-(4-chlorophenyl)morpholine analogues with methyl, ethyl, and propyl groups resulted in potent compounds. nih.gov The size and nature of the N-substituent can influence interactions with the target and affect properties like basicity and lipophilicity.

Ring Substitution : Introducing substituents at other positions of the morpholine ring can impose conformational constraints and introduce new interaction points. acs.org The introduction of an alkyl group at the C-3 position of the morpholine ring has been shown to increase anticancer activity in some series. e3s-conferences.org

Bridged and Fused Systems : Creating more rigid structures, such as bridged morpholines, can be highly beneficial. Molecular modeling has suggested that bridged morpholine moieties can penetrate deeper into the binding pockets of certain enzymes, leading to more potent and selective inhibitors. e3s-conferences.org Compounds containing a 3,5-ethylene bridged morpholine have shown potent activity in some studies. sci-hub.see3s-conferences.org Fused bicyclic morpholines can also be synthesized to create novel, conformationally rigid scaffolds. e3s-conferences.org

Biological systems are chiral, and therefore the three-dimensional arrangement of atoms (stereochemistry) in a drug molecule is often critical for its activity. nih.gov Chiral natural compounds are typically biosynthesized as a single, pure enantiomer, and this stereochemical purity is pivotal for their biological function. nih.gov

For morpholine derivatives, which often contain one or more chiral centers, different stereoisomers can exhibit vastly different potencies and selectivities. e3s-conferences.orgmdpi.com

Receptor Fit : A specific stereoisomer may fit into a receptor's binding site much more effectively than its mirror image (enantiomer), leading to stronger binding and a more potent biological response.

Target Selectivity : One isomer might bind potently to the intended target, while another might bind to off-target proteins, potentially causing side effects.

Metabolism and Transport : Stereochemistry can also influence how a molecule is absorbed, distributed, metabolized, and excreted. Studies on related compounds have shown that differences in biological activity between isomers can be due to stereoselective uptake by cellular transporters. nih.govmdpi.com

The synthesis of enantiomerically pure cis-3,5-disubstituted morpholines highlights the recognized importance of controlling stereochemistry in this class of compounds. e3s-conferences.org Investigating the biological activity of individual isomers is a crucial step in the SAR analysis to identify the most effective and safest therapeutic candidate. mdpi.com

Pharmacophore Modeling and Ligand-Based Drug Design Methodologies

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov This approach is particularly valuable in ligand-based drug design, where the structure of the biological target is unknown or complex, and the design of new molecules is guided by the properties of known active compounds.

For analogues of 2-(3,5-Dichlorophenyl)morpholine, which are known to interact with monoamine transporters such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), pharmacophore models can elucidate the key structural motifs governing their binding affinity and selectivity. nih.gov A typical pharmacophore model for this class of compounds would likely include:

A hydrophobic/aromatic feature: Represented by the 3,5-dichlorophenyl ring. The specific substitution pattern on this ring is critical for modulating potency and selectivity.

A hydrogen bond acceptor feature: The oxygen atom within the morpholine ring.

A hydrogen bond donor/ionizable feature: The secondary amine of the morpholine ring, which is protonated at physiological pH, forming the hydrochloride salt. This feature is crucial for interaction with acidic residues in the transporter binding pocket.

Defined spatial relationships: The precise distances and angles between these features are paramount for optimal interaction with the target protein.

Ligand-based drug design methodologies leverage these pharmacophore models to screen virtual libraries of compounds for potential new hits or to guide the synthesis of novel analogues. By aligning candidate molecules to the pharmacophore model, researchers can predict their potential activity and prioritize them for synthesis and biological evaluation. This approach accelerates the discovery of new chemical entities with desired pharmacological profiles.

Rational Design of Derivatives for Enhanced Potency and Selectivity

The rational design of derivatives of this compound aims to systematically modify its chemical structure to improve its potency and selectivity for specific monoamine transporters. Structure-activity relationship (SAR) studies are integral to this process, providing insights into how different structural modifications influence biological activity.

The core structure of 2-(3,5-Dichlorophenyl)morpholine presents several key positions for chemical modification to explore the SAR and enhance desired properties. These include:

The Phenyl Ring: Alterations to the substitution pattern on the phenyl ring can significantly impact potency and selectivity. For instance, the number, position, and nature of halogen substituents (e.g., fluorine, chlorine, bromine) can fine-tune electronic and steric properties, influencing interactions with the binding site.

The Morpholine Ring: Modifications to the morpholine scaffold itself, such as the introduction of substituents at different positions, can alter the molecule's conformation and its interactions with the target.

The Nitrogen Atom: N-alkylation or N-arylation of the morpholine nitrogen can modulate the basicity and steric bulk around this critical interaction point.

Systematic exploration of these modifications allows medicinal chemists to build a comprehensive understanding of the SAR, leading to the design of analogues with optimized potency and selectivity profiles.

Below is a hypothetical data table illustrating the kind of SAR data that would be generated in such a study. Please note that the following data is illustrative and not based on actual experimental results for this specific compound series, as such data is not publicly available.

| Compound | R1 | R2 | R3 | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Selectivity (DAT vs SERT) |

| 1 | 3,5-di-Cl | H | H | 50 | 500 | 250 | 10 |

| 2 | 3,4-di-Cl | H | H | 75 | 300 | 200 | 4 |

| 3 | 4-Cl | H | H | 120 | 800 | 400 | 6.7 |

| 4 | 3,5-di-F | H | H | 60 | 450 | 220 | 7.5 |

| 5 | 3,5-di-Cl | CH3 | H | 40 | 600 | 300 | 15 |

| 6 | 3,5-di-Cl | H | 5-CH3 | 80 | 550 | 280 | 6.9 |

This type of data is crucial for identifying trends, such as the observation that a 3,5-dichloro substitution pattern on the phenyl ring (Compound 1) may be more favorable for DAT affinity and selectivity over a 3,4-dichloro pattern (Compound 2). Furthermore, N-methylation (Compound 5) could potentially enhance DAT potency and selectivity.

The rational design process is iterative, with each round of synthesis and biological testing providing new data to refine the pharmacophore models and guide the design of the next generation of compounds with improved therapeutic potential.

Computational Chemistry and in Silico Approaches for 2 3,5 Dichlorophenyl Morpholine Hcl Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in virtual screening and for understanding the structural basis of a ligand's activity. For derivatives containing a dichlorophenyl group, docking studies can reveal how the substitution pattern influences binding.

Prediction of Ligand-Target Binding Affinities

Molecular docking simulations are frequently used to estimate the binding affinity between a ligand and its target protein, often expressed as a docking score in kcal/mol. A lower (more negative) score generally indicates a stronger, more favorable binding interaction. While specific docking studies for 2-(3,5-Dichlorophenyl)morpholine HCl are not prominently available in the public domain, studies on analogous compounds with morpholine (B109124) and dichlorophenyl moieties provide valuable insights.

For instance, in studies of various morpholine-appended 1,2,3-triazole analogues, docking scores have been used to correlate predicted binding affinity with experimentally observed cytotoxic activity. researchgate.net In one such study, compounds with high-ranking docking scores against the human estrogen receptor alpha (ERα) also demonstrated significant biological activity. researchgate.net For example, a 4-chloro substituted analogue exhibited a high binding affinity value of -10.3 Kcal/mol. researchgate.net Similarly, research on morpholine-derived thiazoles as carbonic anhydrase-II inhibitors reported docking scores ranging from -3.426 to -6.102 kcal/mol, which helped identify the most promising inhibitors for further kinetic studies. rsc.org These examples underscore the utility of docking scores in ranking potential drug candidates based on their predicted affinity for a target.

Table 1: Illustrative Docking Scores for Morpholine-Containing Compounds Against Various Receptors

| Compound Class | Target Protein | Range of Docking Scores (kcal/mol) | Reference |

|---|---|---|---|

| Morpholine-appended 1,2,3-triazoles | Estrogen Receptor Alpha (ERα) | Up to -10.3 | researchgate.net |

| Morpholine derived thiazoles | Carbonic anhydrase-II (5LJT) | -3.426 to -6.102 | rsc.org |

| Quinazoline-morpholino hybrids | VEGFR2 | Up to -12.407 | nih.gov |

| Imidazopyridine derivatives | Alzheimer's-related enzyme (4BDT) | -9.60 | researchgate.net |

This table is illustrative and shows data for structurally related compounds, not this compound itself.

Identification of Key Interacting Residues and Binding Pockets

Beyond predicting binding energy, molecular docking identifies the specific amino acid residues within the receptor's binding pocket that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

In studies of ligands containing a dichlorophenyl moiety, the chlorinated phenyl ring often fits into hydrophobic pockets of the receptor. For example, in the docking of a 2,3-dichlorophenyl piperazine (B1678402) derivative to the Dopamine (B1211576) D3 Receptor (D3R), the dichlorophenyl group was observed to comfortably fit into a hydrophobic pocket lined by residues such as Val111, Trp342, Phe345, Phe346, and His349. nih.gov Similarly, docking studies of morpholine-containing inhibitors with the estrogen receptor alpha (ERα) have identified key hydrophobic interactions with residues like Met343, Leu346, Ala350, Trp383, and Met388, as well as hydrogen bonds with residues such as Glu353 and Arg394. researchgate.net For 2-(3,5-Dichlorophenyl)morpholine, it is anticipated that the 3,5-dichlorophenyl group would likewise engage in critical hydrophobic interactions, while the morpholine's oxygen and nitrogen atoms could act as hydrogen bond acceptors and donors, respectively, with polar residues in the binding site.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering deeper insights than the static picture provided by molecular docking. MD simulations are used to assess the stability of the docked pose and to understand the conformational changes that may occur upon ligand binding.

Analysis of Ligand-Receptor Complex Stability and Conformations

A key application of MD simulations is to evaluate the stability of the ligand-receptor complex. This is often done by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound in its initial docked pose.

In studies of quinazoline-morpholine hybrids targeting VEGFR2, MD simulations showed that the ligand-protein complexes exhibited high stability, with RMSD values remaining low (around 1-2 Å) throughout the simulation. nih.gov Furthermore, the Root Mean Square Fluctuation (RMSF) can be analyzed to identify which parts of the protein are more flexible or rigid upon ligand binding. For the this compound complex, MD simulations would be critical to confirm that the docked conformation is stable and to observe the persistence of key interactions, such as hydrogen bonds, over time. nih.gov

Understanding Dynamic Interactions within Biological Systems

MD simulations allow researchers to observe the dynamic interplay between a ligand and its biological target. This includes the formation and breaking of hydrogen bonds, the role of water molecules in mediating interactions, and subtle conformational adjustments in the binding pocket. For example, MD simulations on a series of quinazoline-morpholinobenzylideneamino hybrids revealed that the lead compound maintained strong hydrogen bond interactions with the active sites of its target for over 90% of the simulation time, confirming a stable binding mode. nih.gov Such analyses are crucial for a comprehensive understanding of how a compound like this compound exerts its biological effect at a molecular level.

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.net These calculations can determine a range of molecular descriptors that are important for understanding a compound's reactivity, stability, and intermolecular interactions.

Key parameters calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive and polarizable. Other calculated properties include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of a molecule, predicting sites for electrophilic and nucleophilic attack. nih.gov For 2-(3,5-Dichlorophenyl)morpholine, DFT calculations could provide a detailed map of its electronic structure, helping to explain its binding characteristics and reactivity. For instance, calculations on similar dichlorophenyl-containing molecules have been used to analyze charge distribution and study donor-acceptor interactions through Natural Bond Orbital (NBO) analysis. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| 2-(3,5-Dichlorophenyl)morpholine | |

| 2,3-dichlorophenyl piperazine | |

| 4-chloro substituted 1,2,3-triazole analogue | |

| Quinazoline-morpholinobenzylideneamino hybrids | |

| Alpidem (2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide) |

Electronic Structure Analysis

The electronic structure of this compound is fundamental to understanding its chemical behavior and interactions with biological targets. Computational methods, particularly Density Functional Theory (DFT), are employed to elucidate the distribution of electrons within the molecule, which in turn dictates its geometry, stability, and reactivity.

Detailed analysis of the electronic structure of dichlorophenyl derivatives reveals the significant impact of the chlorine atoms on the molecule's electron density. niscpr.res.inresearchgate.net These electron-withdrawing groups create regions of positive electrostatic potential on the phenyl ring, which can be crucial for molecular recognition by target proteins. In the case of this compound, DFT calculations can be used to map the molecular electrostatic potential (MEP), identifying areas that are likely to engage in electrostatic interactions.

Furthermore, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. researchgate.net The energy gap between HOMO and LUMO is a key indicator of chemical stability, with a larger gap suggesting lower reactivity. For this compound, the HOMO is typically localized on the electron-rich morpholine ring, while the LUMO is distributed over the dichlorophenyl moiety. This separation suggests a potential for charge transfer interactions, which are often vital for biological activity.

A hypothetical representation of the calculated electronic properties for this compound is presented in the table below.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Indicates the molecule's electron-donating capacity. |

| LUMO Energy | -1.2 eV | Indicates the molecule's electron-accepting capacity. |

| HOMO-LUMO Gap | 5.6 eV | Suggests a relatively stable electronic structure. |

| Dipole Moment | 3.5 D | Indicates significant polarity, influencing solubility and interactions. |

This table presents hypothetical data for illustrative purposes.

Prediction of Reactivity and Interaction Potentials

Building upon the electronic structure analysis, computational models can predict the reactivity of this compound and its potential to interact with various biological macromolecules. The MEP, as mentioned earlier, is a powerful tool for this purpose, highlighting regions of the molecule that are prone to nucleophilic or electrophilic attack.

For morpholine derivatives, the nitrogen atom of the morpholine ring is a key site for interaction, often acting as a hydrogen bond acceptor. nih.gov In the protonated form (HCl salt), this nitrogen can also act as a hydrogen bond donor. The oxygen atom of the morpholine ring can also participate in hydrogen bonding. e3s-conferences.org The dichlorophenyl ring, with its specific pattern of electron density, can engage in various non-covalent interactions, including π-π stacking with aromatic residues in a protein's binding pocket and halogen bonding, a specific type of interaction involving the chlorine atoms.

Molecular dynamics (MD) simulations offer a dynamic perspective on these interactions. mdpi.com By simulating the movement of the compound and its surrounding environment (e.g., water molecules and a target protein) over time, MD can reveal the stability of different binding poses and the key intermolecular interactions that stabilize the complex. These simulations can provide detailed insights into how this compound might bind to a specific receptor, guiding further drug design efforts.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is particularly valuable in the study of this compound and its analogs to predict their activity and guide the synthesis of more potent compounds.

Development of Predictive Models for Biological Activity

The development of a QSAR model for a class of compounds like the derivatives of 2-(3,5-Dichlorophenyl)morpholine begins with the compilation of a dataset of molecules with known biological activities. nih.govresearchgate.net These activities could be, for example, their binding affinity to a specific receptor or their ability to inhibit an enzyme. For each molecule in the dataset, a set of molecular descriptors is calculated. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, and electronic properties.

Various statistical methods, such as multiple linear regression, partial least squares, and machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the biological activity. nih.govnih.gov The goal is to create a model that can accurately predict the activity of new, untested compounds based solely on their calculated descriptors. For CNS-active compounds, QSAR models have been successfully developed to predict properties like blood-brain barrier permeability. nih.govmdpi.com

A hypothetical QSAR model for a series of 2-phenylmorpholine (B1329631) derivatives might take the following form:

log(1/IC50) = 0.5 * LogP - 0.2 * TPSA + 1.5 * (presence of halogen) + constant

This equation is a simplified, hypothetical example for illustrative purposes.

Identification of Physicochemical Descriptors Influencing Activity

A key outcome of QSAR modeling is the identification of the physicochemical descriptors that have the most significant impact on the biological activity of the compounds. pensoft.netresearchgate.net By analyzing the coefficients of the descriptors in the QSAR equation, researchers can understand which molecular properties are most important for activity.

For morpholine-containing compounds, descriptors related to lipophilicity (e.g., LogP), polarity (e.g., Topological Polar Surface Area or TPSA), and the presence of specific functional groups are often found to be crucial. e3s-conferences.orgnih.gov For instance, a positive coefficient for LogP in a QSAR model would suggest that increasing the lipophilicity of the molecule leads to higher activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental to activity.

The table below lists some common physicochemical descriptors and their potential influence on the activity of this compound analogs, based on general principles of medicinal chemistry.

| Descriptor | Description | Potential Influence on Activity |

| LogP | Octanol-water partition coefficient | Higher values may improve membrane permeability but could also increase metabolic liability. |

| TPSA | Topological Polar Surface Area | Influences hydrogen bonding capacity and permeability across the blood-brain barrier. |

| Molecular Weight | The mass of the molecule | Can affect diffusion and overall pharmacokinetic properties. |

| Number of H-bond donors/acceptors | The count of atoms that can participate in hydrogen bonding | Crucial for specific interactions with the target protein. |

| Halogen atom count | The number of halogen atoms | The presence of chlorine can influence binding affinity through halogen bonding and alter electronic properties. |

This table provides a general overview and the specific influence would depend on the biological target.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This approach, coupled with lead optimization strategies, is instrumental in the discovery and development of new therapeutic agents based on the 2-(3,5-Dichlorophenyl)morpholine scaffold. patsnap.comdanaher.commedchemexpress.com

Once a biological target for this compound is identified, its three-dimensional structure can be used for a structure-based virtual screen. Docking algorithms are employed to predict how each molecule in a virtual library would bind to the target's active site and to estimate the strength of the binding. rsc.org This allows for the rapid evaluation of thousands or even millions of compounds, prioritizing a smaller, more manageable number for experimental testing. researchgate.net

Following the identification of initial "hits" from virtual screening, lead optimization strategies are employed to refine their properties. nih.govosdd.net This is an iterative process involving the design, synthesis, and testing of new analogs. Computational methods play a crucial role in this phase by predicting how structural modifications will affect a compound's potency, selectivity, and pharmacokinetic properties. For instance, isosteric replacement of the dichlorophenyl group with other substituted rings could be explored computationally to improve binding affinity or reduce potential toxicity. The morpholine ring itself can also be modified to fine-tune solubility and metabolic stability. frontiersin.org

| Strategy | Description | Application to this compound |

| Structure-Based Design | Utilizing the 3D structure of the target to design molecules with improved binding. | Modifying substituents on the phenyl ring to enhance interactions with specific residues in the binding pocket. |

| Scaffold Hopping | Replacing the morpholine or phenyl ring with a different chemical scaffold while maintaining key binding interactions. | Exploring bioisosteres of the morpholine ring to improve pharmacokinetic properties. |

| Fragment-Based Growth | Growing a small molecular fragment that binds to the target into a larger, more potent molecule. | If a fragment of the title compound is found to bind, it can be elaborated upon to increase affinity. |

| ADMET Prediction | Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of new analogs. | Guiding the design of compounds with better drug-like properties before synthesis. |

This table outlines general strategies that could be applied in the lead optimization process.

Future Directions and Research Opportunities for 2 3,5 Dichlorophenyl Morpholine Hcl Analogue Development

Exploration of Novel Biological Targets and Therapeutic Areas

The core structure of 2-(3,5-Dichlorophenyl)morpholine is a versatile scaffold that holds potential for the development of analogues targeting a range of biological pathways and diseases. Current research into morpholine-containing compounds has highlighted their potential as anticancer agents. For instance, novel 2-morpholino-4-anilinoquinoline derivatives have been synthesized and evaluated for their antitumor activity against the HepG2 cell line, a model for liver cancer. nih.govrsc.org Some of these compounds demonstrated significant activity, with IC50 values in the low micromolar range. nih.govrsc.org

Furthermore, morpholine-substituted tetrahydroquinoline derivatives are being investigated as potential inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a crucial protein in cancer cell proliferation and survival. mdpi.com One particularly potent compound from this class, designated 10e, exhibited exceptional cytotoxicity against lung cancer cells. mdpi.com The success of these related compounds suggests that analogues of 2-(3,5-Dichlorophenyl)morpholine HCl could be rationally designed to target kinases like mTOR or other proteins implicated in cancer.

Another area of exploration is in the treatment of aggressive cancers like triple-negative breast cancer (TNBC). Research on lignan (B3055560) derivatives, which share some structural similarities with phenyl-substituted heterocyclic compounds, has shown anti-proliferative properties in TNBC models. nih.gov This indicates that the dichlorophenyl morpholine (B109124) scaffold could be adapted to create novel agents for difficult-to-treat cancers.

| Therapeutic Area | Biological Target/Mechanism | Example Compound Class | Key Findings |

| Liver Cancer | Antitumor Activity | 2-morpholino-4-anilinoquinolines | Compounds 3c, 3d, and 3e showed IC50 values of 11.42, 8.50, and 12.76 μM against HepG2 cells, respectively. nih.govrsc.org |

| Lung and Breast Cancer | mTOR Inhibition | Morpholine-substituted tetrahydroquinolines | Compound 10e demonstrated high cytotoxicity against A549 lung cancer cells. mdpi.com |

| Triple-Negative Breast Cancer | Antiproliferative Activity | Lignan Derivatives | Novel synthetic derivatives showed superior anti-proliferative properties in 2D and 3D TNBC models. nih.gov |

Integration of Advanced Synthetic Methodologies for Morpholine Derivatives

The creation of diverse libraries of this compound analogues for biological screening is contingent on the development of efficient and versatile synthetic methods. Traditional methods for synthesizing morpholines can be inefficient. chemrxiv.org However, recent advancements in synthetic organic chemistry offer powerful tools for constructing substituted morpholine rings with high degrees of control over stereochemistry and substitution patterns.

One notable strategy is the palladium-catalyzed carboamination reaction. This method allows for the synthesis of cis-3,5-disubstituted morpholines from readily available enantiomerically pure amino alcohols. nih.govnih.gov This approach is modular, enabling variation of the substituents on the morpholine ring, which is crucial for structure-activity relationship (SAR) studies. nih.gov

Another innovative approach involves the use of 2-tosyl-1,2-oxazetidine as an "umpoled" synthon. acs.org This strained, four-membered ring can react with nucleophiles to generate highly substituted and conformationally rigid morpholine structures, a valuable feature in drug design for optimizing binding to biological targets. acs.org

Electrochemical synthesis is also emerging as a powerful and sustainable method for creating morpholine derivatives. acs.org An electrochemical intramolecular etherification has been developed for the synthesis of 2,6-multisubstituted morpholines, offering an operationally simple and scalable route to these compounds. acs.org Additionally, "green" synthetic protocols, such as the selective monoalkylation of 1,2-amino alcohols using ethylene (B1197577) sulfate (B86663), provide a high-yielding and environmentally friendly alternative to traditional methods. chemrxiv.org

| Synthetic Methodology | Key Features | Application |

| Palladium-Catalyzed Carboamination | Stereoselective synthesis of cis-3,5-disubstituted morpholines. Modular approach allowing for substituent variation. nih.govnih.gov | Generation of enantiopure morpholine libraries for SAR studies. |

| Umpoled Synthon Chemistry | Utilizes strained rings like 2-tosyl-1,2-oxazetidine to create highly substituted, conformationally rigid morpholines. acs.org | Development of morpholine-based ligands with improved pharmacokinetic properties. |

| Electrochemical Synthesis | Employs electrochemical intramolecular etherification for the synthesis of 2,6-multisubstituted morpholines. Operationally simple and scalable. acs.org | Efficient large-scale production of morpholine derivatives. |

| Green Synthesis | Uses inexpensive and less hazardous reagents like ethylene sulfate for the conversion of 1,2-amino alcohols to morpholines. chemrxiv.org | Sustainable and environmentally friendly synthesis of morpholine compounds. |

Application of Artificial Intelligence and Machine Learning in Drug Discovery for Morpholine Scaffolds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, and these technologies are highly applicable to the development of novel this compound analogues. mednexus.orgnih.gov The vastness of chemical space makes it impossible to synthesize and test all possible molecules. astrazeneca.com AI and ML algorithms can navigate this space more efficiently to identify promising candidates. nih.govastrazeneca.com

Generative models, a type of deep learning, can be trained on existing databases of molecules to design novel chemical structures with desired properties. nih.gov For instance, a deep-learning molecule generation model (DeepMGM) can be used to generate scaffold-focused libraries. nih.gov This approach could be tailored to generate novel morpholine scaffolds with a high probability of possessing specific biological activities. Transfer learning can further refine these models to generate molecules with target specificity. nih.gov

Predictive models, such as graph neural networks, can be used to forecast the physicochemical properties, biological activity, and potential toxicity of virtual compounds. astrazeneca.commdpi.com This allows researchers to prioritize the synthesis of only the most promising analogues, saving time and resources. mednexus.org By combining high-throughput screening data with AI and ML, it is possible to build robust models that can accelerate the design-make-test-analyze cycle for dichlorophenyl morpholine derivatives. astrazeneca.com

Development of Multi-Target Directed Ligands Incorporating the Dichlorophenyl Morpholine Moiety

Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple biological targets. The "one-molecule, one-target" paradigm has often failed to produce effective treatments for these multifactorial conditions. nih.gov An emerging strategy is the design of multi-target-directed ligands (MTDLs), single molecules engineered to interact with two or more targets simultaneously. nih.gov

The dichlorophenyl morpholine scaffold is an attractive starting point for the design of MTDLs. The dichlorophenyl group can be directed towards a specific binding pocket, while the morpholine ring and its substituents can be modified to interact with a second target. Research into dual-target ligands for pain management has explored combining a pharmacophore for the mu-opioid receptor (MOR) with one for the dopamine (B1211576) D3 receptor (D3R). nih.gov Notably, a 2,3-dichlorophenyl piperazine (B1678402) moiety was utilized as a key component of the D3R pharmacophore in these studies. nih.gov This provides a strong rationale for using the 2-(3,5-Dichlorophenyl)morpholine core in a similar MTDL design strategy.

In the context of Alzheimer's disease, MTDLs are being developed to concurrently inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), or to target both cholinesterases and beta-amyloid aggregation. nih.govnih.gov The dichlorophenyl morpholine moiety could be incorporated into such MTDLs, potentially offering synergistic therapeutic effects.

| MTDL Strategy | Potential Therapeutic Area | Rationale | Example of a Relevant Moiety |

| Dual MOR/D3R Antagonism | Pain Management | To develop non-addictive analgesics. | 2,3-Dichlorophenyl piperazine. nih.gov |

| Dual AChE/BChE Inhibition | Alzheimer's Disease | To increase acetylcholine (B1216132) levels in the brain. | Tacrine templates combined with other pharmacophores. nih.gov |

| Targeting Multiple Cancer Pathways | Oncology | To overcome drug resistance and improve efficacy. | Combining a kinase inhibitor pharmacophore with a moiety targeting a different cancer-related protein. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.